molecular formula C14H16As2O4 B14714828 Ethane-1,2-diylbis(phenylarsinic acid) CAS No. 20717-68-4

Ethane-1,2-diylbis(phenylarsinic acid)

Cat. No.: B14714828
CAS No.: 20717-68-4
M. Wt: 398.12 g/mol
InChI Key: NUUNLHVUMYOIDZ-UHFFFAOYSA-N
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Description

Ethane-1,2-diylbis(phenylarsinic acid) is an organoarsenic compound characterized by an ethane-1,2-diyl backbone (-CH₂-CH₂-) bridged by two phenylarsinic acid groups.

Properties

CAS No.

20717-68-4

Molecular Formula

C14H16As2O4

Molecular Weight

398.12 g/mol

IUPAC Name

2-[hydroxy(phenyl)arsoryl]ethyl-phenylarsinic acid

InChI

InChI=1S/C14H16As2O4/c17-15(18,13-7-3-1-4-8-13)11-12-16(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20)

InChI Key

NUUNLHVUMYOIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(CC[As](=O)(C2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diylbis(phenylarsinic acid) typically involves the reaction of phenylarsinic acid with ethylene dibromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by phenylarsinic acid groups. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of ethane-1,2-diylbis(phenylarsinic acid) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diylbis(phenylarsinic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsenic hydrides.

Scientific Research Applications

Ethane-1,2-diylbis(phenylarsinic acid) has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and coordination polymers.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.

    Medicine: Research explores its use in drug development and as a diagnostic agent.

    Industry: It is utilized in the production of specialized materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethane-1,2-diylbis(phenylarsinic acid) involves its interaction with biological molecules, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethane-1,2-diyl motif serves as a versatile scaffold in coordination chemistry, materials science, and drug design. Below is a detailed comparison of Ethane-1,2-diylbis(phenylarsinic acid) with analogous compounds, highlighting structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Ethane-1,2-diyl Derivatives

Compound Name Substituents/Functional Groups Molecular Formula* Key Applications/Properties Reference ID
Ethane-1,2-diylbis(phenylarsinic acid) Phenylarsinic acid (-AsO(OH)C₆H₅) C₁₄H₁₄As₂O₄ Hypothesized use in metal chelation due to arsenic’s lone pairs; potential toxicity concerns. -
Ethane-1,2-diylbis(methyl-phosphinic acid) Methyl-phosphinic acid (-PH(O)(OH)CH₃) C₄H₁₂O₄P₂ Exhibits hydrogen-bonded crystal structures; used in studying phosphorus-based coordination chemistry.
N,N′-Ethane-1,2-diylbis(2-cyanoacetamide) Cyanoacetamide (-NHCOCH₂CN) C₈H₁₀N₄O₂ Precursor for bis-azole derivatives with antimicrobial and anti-liver cancer activity (HEPG-2 cell line).
2,2′-(Ethane-1,2-diylbis(sulfanediyl))bis(N-phenylacetamide) Sulfanediyl (-S-) + acetamide (-NHCOCH₃) C₁₈H₂₀N₂O₂S₂ Likely role in disulfide-like reactivity; potential use in dynamic covalent chemistry or drug delivery.
Ethane-1,2-diylbis(dimethylphosphine) Dimethylphosphine (-P(CH₃)₂) C₆H₁₆P₂ Ligand in transition-metal catalysis; enhances electron-rich environments in coordination complexes.
Ethambutol Related Compound A Azanediyl (-NH-) + butanol C₁₀H₂₄N₂O₂·2HCl Antibiotic derivative; structural isomerism impacts biological activity and pharmacokinetics.
[Cu₂(salen)₂] Schiff base complex Salen ligand (N,N′-bis(salicylidene)) C₃₂H₂₈Cu₂N₄O₄ Dinuclear copper complex with octahedral geometry; studied for catalytic and magnetic properties.

*Molecular formulas are simplified for clarity; full stoichiometry may vary.

Key Findings from Comparative Analysis:

Toxicity and Reactivity :

  • Arsenic-containing derivatives (e.g., Ethane-1,2-diylbis(phenylarsinic acid)) may exhibit higher toxicity compared to phosphorus or sulfur analogs, limiting biomedical use but favoring specialized coordination chemistry applications .
  • Phosphinic acid derivatives (e.g., Ethane-1,2-diylbis(methyl-phosphinic acid)) show robust hydrogen-bonding networks, enhancing crystallinity and stability in solid-state structures .

Biological Activity: Bis-cyanoacrylamide derivatives derived from N,N′-ethane-1,2-diylbis(2-cyanoacetamide) demonstrate significant antimicrobial and anticancer activity, with IC₅₀ values comparable to reference drugs like vinblastine . Schiff base ligands with ethane-1,2-diylbis(azanediyl) groups form stable metal complexes (e.g., Co(II), Cu(II)) with octahedral geometries, showing enhanced bioactivity due to chelation effects .

Coordination Chemistry: Sulfur- and phosphorus-containing analogs (e.g., sulfanediyl, dimethylphosphine) facilitate diverse metal-ligand interactions, enabling applications in catalysis and materials science .

Structural isomerism :

  • Ethambutol derivatives (e.g., Related Compound A) underscore how stereochemistry (R/S configurations) in ethane-1,2-diylbis(azanediyl) systems critically influences biological efficacy .

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